Ethyl L-lactate

Catalog No.
S602084
CAS No.
687-47-8
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl L-lactate

CAS Number

687-47-8

Product Name

Ethyl L-lactate

IUPAC Name

ethyl (2S)-2-hydroxypropanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

LZCLXQDLBQLTDK-BYPYZUCNSA-N

SMILES

CCOC(=O)C(C)O

Synonyms

(2S)-2-Hydroxypropanoic Acid Ethyl Ester; (-)-Lactic Acid Ethyl Ester; (S)-2-Hydroxypropanoic Acid Ethyl Ester; (-)-Ethyl 2-Hydroxypropanoate; (-)-Ethyl 2-Hydroxypropionate; (-)-Ethyl Lactate; (L)-(-)-Ethyl Lactate; (S)-(-)-Ethyl Lactate; (S)-(-)-Lac

Canonical SMILES

CCOC(=O)C(C)O

Isomeric SMILES

CCOC(=O)[C@H](C)O

The exact mass of the compound ethyl (2S)-2-hydroxypropanoate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of ethyl 2-hydroxypropanoate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl L-lactate (CAS 687-47-8) is a bio-based, biodegradable green solvent and a strictly defined chiral building block. Characterized by a high boiling point (~154 °C), moderate flash point, and a broad solvency profile, it is increasingly procured as a drop-in replacement for heavily regulated toxic solvents such as N-Methyl-2-pyrrolidone (NMP), toluene, and dimethylformamide (DMF) in industrial formulations [1]. Beyond its utility as a formulation solvent, its strict stereochemical purity (typically ≥98.0% enantiomeric excess) makes it a critical starting material for asymmetric synthesis in pharmaceutical manufacturing, where the specific (S)-stereocenter is required.

Generic substitution with common ester solvents or racemic mixtures fundamentally compromises both process safety and product yield. Replacing ethyl L-lactate with lower-cost commodity esters like ethyl acetate drastically lowers the boiling point (from 154 °C to 77.1 °C) and flash point, leading to rapid evaporation that compromises film formation in coatings and introduces severe workplace flammability hazards [1]. Furthermore, substituting with racemic ethyl lactate (CAS 97-64-3) in pharmaceutical workflows destroys the stereochemical integrity of the synthesis, requiring costly downstream chiral resolution and effectively halving the theoretical yield of target enantiomers [2].

Superior Thermal Stability and Safety Profile vs. Standard Esters

Ethyl L-lactate provides a significantly safer handling profile and wider processing window compared to commodity esters. It exhibits a boiling point of 154 °C and a closed-cup flash point of 46 °C, whereas ethyl acetate boils at 77.1 °C with a highly flammable flash point of -4 °C [1]. This thermal stability prevents premature solvent evaporation during high-temperature mixing or large-surface coating applications.

Evidence DimensionBoiling point and flash point
Target Compound DataBoiling point 154 °C, Flash point 46 °C
Comparator Or BaselineEthyl acetate (Boiling point 77.1 °C, Flash point -4 °C)
Quantified Difference+76.9 °C higher boiling point, +50 °C higher flash point
ConditionsStandard atmospheric pressure handling and formulation

Enables higher-temperature processing and extends working time in formulations while drastically reducing workplace flammability risks.

High Enantiomeric Excess for Asymmetric Synthesis

For chiral drug development, the stereochemical purity of the starting pool is non-negotiable. Commercial grades of Ethyl L-lactate guarantee an enantiomeric excess (ee) of ≥98.0% for the (S)-isomer . Using racemic ethyl lactate as a baseline substitute yields a 0% ee starting material, which propagates through synthetic steps (such as cyclopropanation or Diels-Alder reactions) and necessitates complex, low-yield diastereomeric separations [1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data≥98.0% ee for the (S)-isomer
Comparator Or BaselineRacemic ethyl lactate (0% ee)
Quantified Difference>98% absolute increase in stereochemical purity
ConditionsPrecursor selection for asymmetric synthesis workflows

Prevents catastrophic yield losses and eliminates the need for expensive downstream chiral resolution in pharmaceutical manufacturing.

High Solvency Power for Toxic Solvent Replacement

Ethyl L-lactate is structurally and thermodynamically capable of replacing reprotoxic polar aprotic solvents like NMP and DMF. Its Hansen Solubility Parameters (HSP) and amphiphilic nature allow it to dissolve a wide range of complex organic compounds, resins, and active ingredients that typically require NMP[1]. Unlike NMP, which faces strict regulatory exposure limits and reproductive toxicity classifications, ethyl L-lactate is 100% biodegradable and non-reprotoxic [2].

Evidence DimensionRegulatory profile and solvency
Target Compound DataHigh solvency power, 100% biodegradable, non-reprotoxic
Comparator Or BaselineN-Methyl-2-pyrrolidone (NMP) (Reprotoxic, strictly regulated)
Quantified DifferenceElimination of reproductive toxicity and regulatory compliance overhead while maintaining comparable active ingredient loading.
ConditionsIndustrial formulation and active ingredient dissolution

Allows formulators to future-proof their supply chains against impending bans on toxic polar aprotic solvents without sacrificing performance.

Tunable Polarity via Water Miscibility for API Crystallization

In kilogram-scale pharmaceutical processing, ethyl L-lactate demonstrates superior performance as a tunable crystallization solvent. During the synthesis of the JAK1 inhibitor GDC-4379, a binary mixture of ethyl L-lactate and 10 v% water successfully produced the desired hydrate form with high purity [1]. In contrast, baseline binary systems like DMSO/water resulted in lower purity profiles, and DMSO/methanol yielded the undesired anhydrate form [1].

Evidence DimensionPolymorph selectivity and purity
Target Compound DataEthyl L-lactate/water (10 v%) yields high-purity hydrate form
Comparator Or BaselineDMSO/water (lower purity) or DMSO/methanol (undesired anhydrate form)
Quantified DifferenceSelective crystallization of the target polymorph with superior impurity purging.
ConditionsKilogram-scale API crystallization at 93 °C

Provides a highly controllable, single-solvent-base system for complex pharmaceutical crystallizations, improving final product recovery and phase purity.

Eco-Friendly Coating and Ink Formulations

Directly leveraging its high boiling point (154 °C) and broad solvency profile, ethyl L-lactate is a highly effective choice for replacing NMP and toluene in industrial paints and printing inks. It extends the working time for large-surface applications and improves pigment dispersion without the regulatory burden of toxic volatile organic compounds [1].

Chiral Pharmaceutical Intermediates

Driven by its guaranteed ≥98.0% enantiomeric excess, this compound is a critical chiral pool building block. It is heavily procured for the asymmetric synthesis of complex drug molecules, including chiral cyclopropanols and substituted tetrahydropyrans, where starting with a racemic mixture would cause unacceptable yield losses [2].

Agrochemical Emulsion Concentrates

Utilizing its amphiphilic nature and high active-ingredient loading capacity, ethyl L-lactate serves as a premium green solvent in crop protection formulations. It allows manufacturers to replace heavily regulated solvents while maintaining formulation stability and enhancing leaf penetration in the field [3].

Polymorph-Selective API Crystallization

Based on its unique tunable polarity when mixed with water, ethyl L-lactate is highly effective in pharmaceutical downstream processing. It is specifically selected to control the crystallization of specific API hydrates (such as JAK1 inhibitors) while efficiently purging synthetic impurities, outperforming traditional DMSO-based solvent systems [4].

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 789 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

687-47-8

Wikipedia

Ethyl (2S)-lactate

General Manufacturing Information

All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Propanoic acid, 2-hydroxy-, ethyl ester, (2S)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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